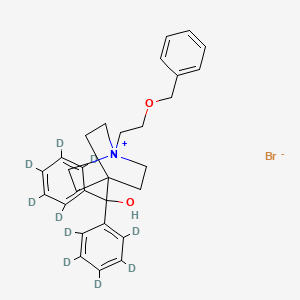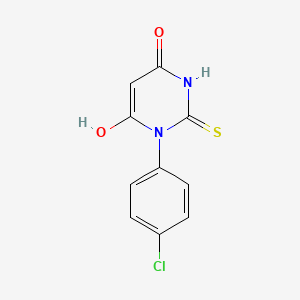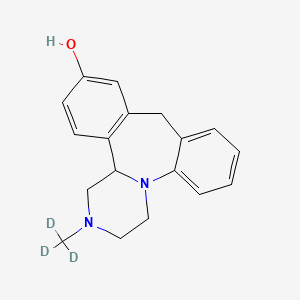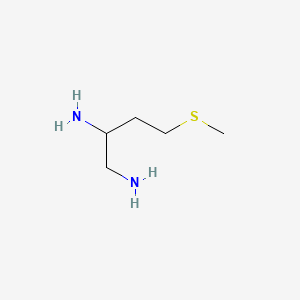
Cariprazine-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cariprazine-d6 (hydrochloride) is a deuterated form of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. The deuterated version, Cariprazine-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine due to its stability and distinguishable mass spectrometric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine-d6 (hydrochloride) involves several key steps:
Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce 4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexanone.
Reducing Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: The final step involves an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce Cariprazine.
Industrial Production Methods
Industrial production of Cariprazine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions
Cariprazine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cariprazine N-oxide, while reduction may yield desmethylcariprazine .
科学研究应用
Cariprazine-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Cariprazine.
Biology: Helps in understanding the biological effects and interactions of Cariprazine at the molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Cariprazine.
Industry: Employed in the development of new antipsychotic drugs and formulations
作用机制
Cariprazine-d6 (hydrochloride) exerts its effects primarily through partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. This multifaceted mechanism helps in modulating neurotransmitter activity, thereby alleviating symptoms of schizophrenia and bipolar disorder .
相似化合物的比较
Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonism at D2 and D3 receptors.
Brexpiprazole: Similar to Cariprazine but with different receptor binding affinities.
Risperidone: An atypical antipsychotic with a broader receptor profile.
Uniqueness
Cariprazine-d6 (hydrochloride) is unique due to its high affinity for D3 receptors, which may offer advantages in treating negative symptoms and cognitive deficits in schizophrenia. Its deuterated form provides enhanced stability and distinct mass spectrometric properties, making it valuable in pharmacokinetic studies .
属性
分子式 |
C21H33Cl3N4O |
|---|---|
分子量 |
469.9 g/mol |
IUPAC 名称 |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea;hydrochloride |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H/i1D3,2D3; |
InChI 键 |
GPPJWWMREQHLQT-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H].Cl |
规范 SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)



![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)

